3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE

Medicinal chemistry Structure‑activity relationship Lipophilicity optimisation

SAR reproducibility demands precise halogen-substitution patterns. This 3-sulfonyl-4-aminoquinoline probe provides a dual-halogenated scaffold (4-Cl-PhSO2 + 4-F-Bn) essential for dissecting mGluR5 allosteric modulation and NF-κB inhibition. - 3-10× affinity gain vs. unsubstituted phenyl congener in mGluR5 NAM assays - Matched molecular pair with 6-fluoro analog (CAS 895641-90-4) for core fluorination QSAR - Low μM NF-κB DNA-binding inhibition (MTS50 1.23-6.53 µM range for chemotype) - CNS drug-like space (MW 426.9, tPSA 66.9 Ų); suitable for brain penetration studies Supplied as a research-grade probe; in stock for immediate dispatch.

Molecular Formula C22H16ClFN2O2S
Molecular Weight 426.89
CAS No. 895642-22-5
Cat. No. B2976426
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-CHLOROBENZENESULFONYL)-N-[(4-FLUOROPHENYL)METHYL]QUINOLIN-4-AMINE
CAS895642-22-5
Molecular FormulaC22H16ClFN2O2S
Molecular Weight426.89
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C=N2)S(=O)(=O)C3=CC=C(C=C3)Cl)NCC4=CC=C(C=C4)F
InChIInChI=1S/C22H16ClFN2O2S/c23-16-7-11-18(12-8-16)29(27,28)21-14-25-20-4-2-1-3-19(20)22(21)26-13-15-5-9-17(24)10-6-15/h1-12,14H,13H2,(H,25,26)
InChIKeyXKBJYZJPPCDMAK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine Overview


3‑(4‑Chlorobenzenesulfonyl)-N‑[(4‑fluorophenyl)methyl]quinolin‑4‑amine (molecular formula C₂₂H₁₆ClFN₂O₂S, molecular weight 426.9 g mol⁻¹) is a synthetic quinoline‑4‑amine bearing a 4‑chlorobenzenesulfonyl group at the 3‑position and a 4‑fluorobenzyl substituent on the exocyclic amine. It belongs to the 3‑sulfonyl‑4‑aminoquinoline chemotype, a scaffold that has yielded negative allosteric modulators of metabotropic glutamate receptor 5 (mGluR₅) and NF‑κB pathway inhibitors [1][2]. The compound serves as a research‑grade molecular probe in drug‑discovery programs where simultaneous variation of the sulfonyl aryl ring and the benzylamine moiety is required to dissect SAR.

1
mGluR₅ negative allosteric modulator (NAM) research probe for hit-to-lead SAR
2
NF-κB pathway inhibitor tool for DNA-binding and cell-proliferation endpoint studies
3
Dual-halogen 3-sulfonyl-4-aminoquinoline scaffold for matched molecular pair and halogen-bond SAR

Why Substitution Fails for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine


Within the 3‑sulfonyl‑4‑aminoquinoline series, seemingly conservative substitutions at the sulfonyl aryl ring (e.g., 4‑Cl vs. 4‑CH₃ or unsubstituted phenyl) and the benzylamine moiety (e.g., 4‑F vs. 4‑CH₃ or H) produce divergent lipophilicity, electronic character, and hydrogen‑bonding capacity. Class‑level SAR from mGluR₅ and NF‑κB programs shows that these physicochemical shifts translate into differences in target affinity, metabolic stability, and cellular potency [1][2]. Therefore, substituting a close analog that lacks the 4‑Cl or 4‑F substituent will not recapitulate the property profile of 895642‑22‑5, potentially confounding quantitative SAR models and compromising hit‑to‑lead reproducibility.

4-Cl deletion
Removing the 4-chloro substituent from the sulfonyl ring lowers lipophilicity, which can shift membrane permeability and non-specific binding, confounding SAR rank order.
4-F substitution
Replacing 4-fluoro with 4-methyl or H on the benzyl group may increase metabolic instability and alter amine basicity, limiting in vivo-focused SAR campaigns.
Mono-halogen analogs
Mono-halogenated analogs may not replicate the cooperative halogen-bond interactions observed with dual-halogen probes, restricting full scaffold exploration.

3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine vs. Closest Analogs


4‑Chlorobenzenesulfonyl vs. Benzenesulfonyl: Lipophilicity and Molecular Weight Differences

Replacement of the 4‑chlorobenzenesulfonyl group in 895642‑22‑5 with an unsubstituted benzenesulfonyl group (CAS 1251572‑56‑1) reduces the molecular weight from 426.9 to 392.4 g mol⁻¹ . The chlorine atom contributes an additional +0.71 to the calculated log P (ClogP) relative to the des‑chloro analog, consistent with a Hansch π value of +0.71 for aromatic Cl substitution. In mGluR₅ negative allosteric modulator SAR, a 4‑Cl substituent on the 3‑arylsulfonyl ring improved binding affinity by 3‑ to 10‑fold over the unsubstituted phenyl congener across multiple matched molecular pairs [1].

4-Cl vs. des-Cl sulfonyl
Class-level inference
ΔMW +34.5 g/mol; Δπ +0.71
Target (4-Cl) MW 426.9, π +0.71
Des-Cl analog MW 392.4, π 0.00
Supports inclusion of 4-Cl in SAR models for permeability prediction
Matched molecular pair analysis; Hansch π from literature
Medicinal chemistry Structure‑activity relationship Lipophilicity optimisation

4‑Fluorobenzyl vs. 4‑Methylbenzyl: Metabolic Stability and Electronic Effects

The 4‑fluorobenzyl substituent in 895642‑22‑5 provides a metabolically resistant C–F bond at the para position of the benzyl ring, whereas the 4‑methylbenzyl analog (CAS 895640‑30‑9) is susceptible to CYP‑mediated benzylic oxidation. In a class‑matched study of 4‑(4‑fluorobenzylamino)quinazolines, the 4‑F substituent reduced intrinsic clearance in human liver microsomes by 2.5‑fold relative to the 4‑CH₃ congener [1]. Additionally, the electron‑withdrawing fluorine atom (σₚ = +0.06) lowers the pKₐ of the secondary amine by approximately 0.3‑0.5 units compared with the electron‑donating methyl group (σₚ = –0.17), altering the protonation state at physiological pH.

4-F vs. 4-CH₃ benzyl
Cross-study comparable
2.5× lower intrinsic CLint
4-F (σₚ +0.06) Lower clearance, weaker base
4-CH₃ (σₚ –0.17) Higher clearance, stronger base
Supports 4-F for in vivo metabolic stability studies
Extrapolated from quinazoline series in human liver microsomes
Drug metabolism Pharmacokinetics Halogen bonding

4‑Fluorobenzyl vs. Benzyl: H‑Bonding and Solubility Shift

Compared with the N‑benzyl analog (CAS 895640‑08‑1), 895642‑22‑5 carries an additional hydrogen‑bond acceptor (the fluorine atom on the benzyl ring). The topological polar surface area (tPSA) of 895642‑22‑5 is 66.9 Ų versus 57.7 Ų for the des‑fluoro comparator . This 9.2 Ų increase in tPSA, combined with the dipole introduced by the C–F bond, is predicted to enhance aqueous solubility by approximately 1.5‑fold (based on the General Solubility Equation) and may strengthen halogen‑bond interactions with backbone carbonyls in target proteins.

4-F vs. H benzyl
Data to verify
ΔtPSA +9.2 Ų (~1.5× solubility)
4-F benzyl tPSA 66.9 Ų
Benzyl tPSA 57.7 Ų
May support formulation and polar interaction studies
Calculated values; requires experimental solubility confirmation
Physicochemical profiling Hydrogen bonding Aqueous solubility

Dual Halogen Substitution: A SAR Probe for Dual‑Site Optimization

895642‑22‑5 is one of only two readily accessible members of the 3‑(4‑chlorobenzenesulfonyl)‑N‑(4‑fluorobenzyl)quinolin‑4‑amine series (alongside the 6‑fluoro‑substituted variant CAS 895641‑90‑4) that carry halogen atoms on both aromatic rings . Patent filings on 3‑sulfonyl‑4‑aminoquinolines highlight that the simultaneous presence of electron‑withdrawing groups on the sulfonyl aryl ring and the benzylamine ring improves target engagement scores in mGluR₅ and NF‑κB docking models by 15‑40% compared with mono‑halogenated or unsubstituted variants [1][2]. This dual‑halogen pattern is specifically recited in generic Markush claims covering 3‑sulfonyl‑4‑aminoquinolines (e.g., WO 2008/074692, WO 2014/134705).

Dual-halogen SAR probe
Supporting evidence
15–40% higher in silico target engagement score vs. mono-halogenated analogs (class-level, from patent SAR tables)
Useful matched pair probe for halogen-bond interaction mapping
Docking results from mGluR₅ and NF-κB models; requires experimental validation
Halogen bonding Matched molecular pair analysis Scaffold optimisation

Optimal Research Applications for 3-(4-Chlorobenzenesulfonyl)-N-(4-fluorobenzyl)quinolin-4-amine


mGluR₅ NAM Hit‑to‑Lead Optimization

895642‑22‑5 fits the 4‑aryl‑3‑arylsulfonyl‑quinoline pharmacophore that generated a development candidate in the Gedeon Richter mGluR₅ NAM programme. Its dual‑halogenated pattern aligns with the SAR finding that a 4‑Cl group on the 3‑sulfonyl ring enhances target affinity by 3‑ to 10‑fold over the unsubstituted phenyl congener, while the 4‑F‑benzyl group provides metabolic stability advantages over alkylbenzyl variants [1]. The compound can therefore serve as a key intermediate for exploring substituent effects on allosteric modulation potency and central nervous system (CNS) penetration.

NF‑κB Inhibitor Design for Hepatocellular Carcinoma

Quinoline‑based sulfonyl derivatives have been identified as NF‑κB DNA‑binding inhibitors with MTS₅₀ values in the low micromolar range (1.23–6.53 µM) against hepatocellular carcinoma cell lines [2]. 895642‑22‑5, containing a sulfonamide linkage and electron‑withdrawing substituents on both aromatic rings, incorporates structural features associated with enhanced cytotoxicity in this chemotype. It is suited for systematic SAR studies aiming to correlate substituent electronic parameters with NF‑κB p65 subunit binding and Hep3B cell proliferation inhibition.

Physicochemical Benchmarking for CNS Drug‑Likeness

With a molecular weight of 426.9 g mol⁻¹ and a tPSA of 66.9 Ų, 895642‑22‑5 resides near the upper boundary of CNS drug‑like chemical space, offering a valuable tool for probing the interplay between halogen substitution and CNS penetration . The compound's 4‑F‑benzyl group differentiates it from non‑fluorinated analogs (ΔtPSA = +9.2 Ų; predicted 1.5‑fold solubility advantage) and enables quantitative correlation of tPSA with brain‑to‑plasma ratios in rodent pharmacokinetic studies.

Matched Molecular Pair Libraries for Halogen‑Bond Affinity Optimization

895642‑22‑5 is one of only two commercially catalogued members of the 3‑(4‑chlorobenzenesulfonyl)‑N‑(4‑fluorobenzyl)quinolin‑4‑amine sub‑series that carry halogen atoms on both pendant aromatic rings [1]. Together with its 6‑fluoro analog (CAS 895641‑90‑4), it forms a minimal matched molecular pair set that isolates the effect of quinoline‑core fluorination. This pair is particularly useful for computational chemists building Free‑Wilson or QSAR models that require quantification of the 6‑F contribution to target binding and ADME properties.

Application
Selection Property
Validation Focus
mGluR₅ allosteric modulation research
3-sulfonyl-4-aminoquinoline pharmacophore
Allosteric modulation potency and CNS penetration endpoints
NF-κB DNA-binding inhibition in HCC cell models
Electron-withdrawing substituent pattern
p65 binding and Hep3B cell proliferation endpoint context
CNS drug-likeness physicochemical profiling
tPSA and lipophilicity balance
Brain-to-plasma ratio correlation and solubility studies
Matched molecular pair SAR libraries
Dual-halogen substitution pattern
6-F contribution to binding affinity and ADME properties
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